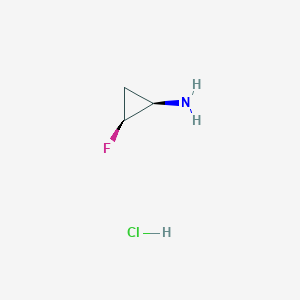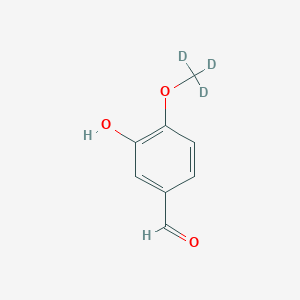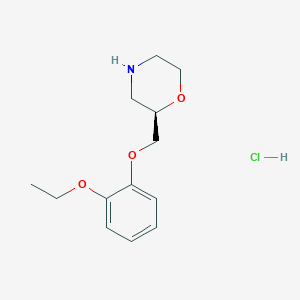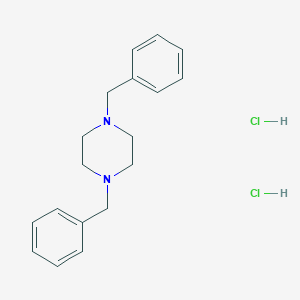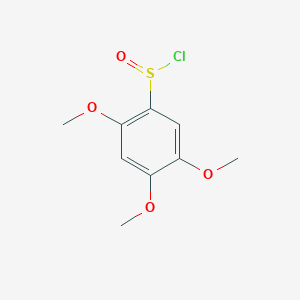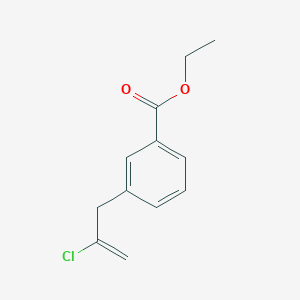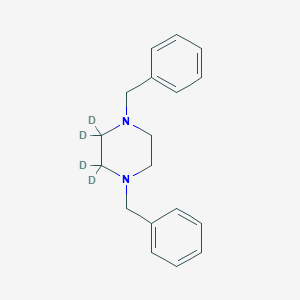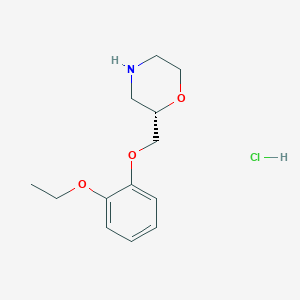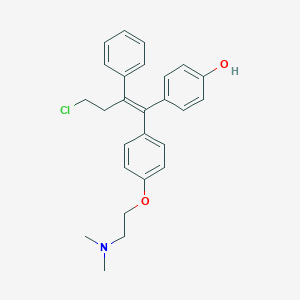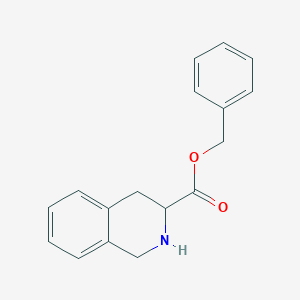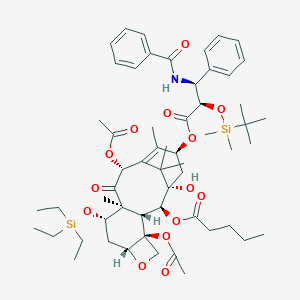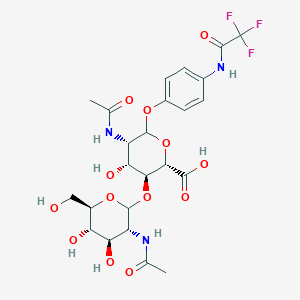
Tagdmu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tagdmu, also known as TGF-β activated kinase 1 (TAK1)-binding protein 1 (TAB1)-dependent mitogen-activated protein kinase kinase kinase (MAP3K7) is a protein that plays a critical role in cellular signaling pathways. It is involved in the regulation of various cellular processes such as inflammation, cell growth, differentiation, and apoptosis.
Wirkmechanismus
Tagdmu is a protein that is involved in the regulation of various cellular processes through its interaction with other proteins. It binds to and activates the Tagdmuβ activated kinase 1 (TAK1) protein, which in turn activates downstream signaling pathways such as the MAP kinase pathway. This leads to the activation of various transcription factors that regulate gene expression and cellular processes.
Biochemische Und Physiologische Effekte
Tagdmu has been found to have various biochemical and physiological effects on cells. It has been shown to regulate the production of cytokines and chemokines, which are involved in inflammation and immune responses. It also regulates cell growth, differentiation, and apoptosis, which are important processes for normal cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Tagdmu is a useful protein for laboratory experiments due to its role in cellular signaling pathways. It can be used to study the effects of various drugs and therapies on cellular processes such as inflammation, cell growth, and differentiation. However, one limitation of studying Tagdmu is that it is a complex protein that interacts with many other proteins in the cell, making it difficult to study its specific effects.
Zukünftige Richtungen
There are many future directions for research on Tagdmu. One area of research is the development of new drugs and therapies that target Tagdmu and its downstream signaling pathways. Another area of research is the study of Tagdmu in various disease states such as cancer, inflammation, and autoimmune disorders. Additionally, research on the regulation of Tagdmu expression and its interactions with other proteins in the cell will provide insights into its role in cellular signaling pathways.
Synthesemethoden
Tagdmu is a protein that is synthesized in the cells of the body. It is encoded by the MAP3K7 gene which is located on chromosome 6 in humans. The protein is synthesized through a process called translation, where the genetic information in the mRNA is used to synthesize a protein.
Wissenschaftliche Forschungsanwendungen
Tagdmu has been the subject of extensive scientific research due to its role in cellular signaling pathways. It has been found to be involved in various cellular processes such as inflammation, cell growth, differentiation, and apoptosis. Research on Tagdmu has led to the development of new drugs and therapies for various diseases such as cancer, inflammation, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
140686-60-8 |
|---|---|
Produktname |
Tagdmu |
Molekularformel |
C24H30F3N3O13 |
Molekulargewicht |
625.5 g/mol |
IUPAC-Name |
(2S,3S,4R,5S)-5-acetamido-3-[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[4-[(2,2,2-trifluoroacetyl)amino]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30F3N3O13/c1-8(32)28-13-16(35)15(34)12(7-31)41-22(13)42-18-17(36)14(29-9(2)33)21(43-19(18)20(37)38)40-11-5-3-10(4-6-11)30-23(39)24(25,26)27/h3-6,12-19,21-22,31,34-36H,7H2,1-2H3,(H,28,32)(H,29,33)(H,30,39)(H,37,38)/t12-,13-,14+,15-,16-,17-,18+,19+,21?,22?/m1/s1 |
InChI-Schlüssel |
TVBAJMBZMHWBCP-SKJNJHBWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@H]2[C@@H]([C@@H](C(O[C@@H]2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3=CC=C(C=C3)NC(=O)C(F)(F)F)NC(=O)C)O)CO)O)O |
Synonyme |
4-trifluoroacetamidophenyl 2-acetamido-4-O-(2-acetamido-2-deoxyglucopyranosyl)-2-deoxymannopyranosiduronic acid TAGDMU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



